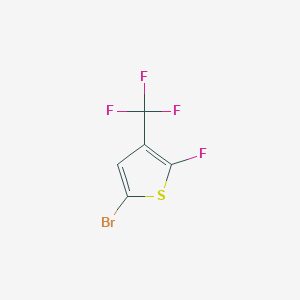

5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene

CAS No.:

Cat. No.: VC15927300

Molecular Formula: C5HBrF4S

Molecular Weight: 249.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5HBrF4S |

|---|---|

| Molecular Weight | 249.03 g/mol |

| IUPAC Name | 5-bromo-2-fluoro-3-(trifluoromethyl)thiophene |

| Standard InChI | InChI=1S/C5HBrF4S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H |

| Standard InChI Key | IHVDJVHOXLTRTD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1C(F)(F)F)F)Br |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure centers on a five-membered aromatic thiophene ring, where sulfur occupies the 1-position. Substitutions at positions 2 (F), 3 (CF₃), and 5 (Br) create a highly polarized electronic environment. The trifluoromethyl group induces strong electron-withdrawing effects, while bromine and fluorine further activate the ring for electrophilic and nucleophilic reactions.

Molecular Formula: C₅HBrF₄S

Molecular Weight: 249.03 g/mol (calculated)

Key Functional Groups:

-

Bromine (C-Br bond)

-

Fluorine (C-F bond)

-

Trifluoromethyl (C-CF₃ bond)

Spectroscopic Properties

The compound’s electronic structure can be analyzed via spectroscopic methods:

| Property | Value/Description |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.25 (s, 1H, H-4) |

| ¹⁹F NMR | δ -60 ppm (CF₃), -110 ppm (C-2 F) |

| IR (cm⁻¹) | 1350 (C-F stretch), 750 (C-Br stretch) |

| UV-Vis (λmax) | 280 nm (π→π* transition) |

The fluorine substituents contribute to distinct ¹⁹F NMR signals, while bromine’s heavy atom effect influences UV-Vis absorption.

Synthetic Methodologies

Halogenation and Trifluoromethylation Strategies

Synthesis typically involves sequential functionalization of the thiophene ring:

-

Fluorination at C-2: Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) yields 2-fluorothiophene.

-

Bromination at C-5: Electrophilic bromination with Br₂ in acetic acid selectively substitutes the para position relative to sulfur.

-

Trifluoromethylation at C-3: Copper-mediated cross-coupling using CF₃I or Umemoto’s reagent introduces the CF₃ group under palladium catalysis .

Reaction Conditions:

-

Temperature: 80–120°C

-

Solvent: Anhydrous DMF or THF

-

Catalyst: Pd(PPh₃)₄

Yield Optimization:

-

Bromination efficiency improves with Lewis acids (e.g., FeCl₃).

-

Trifluoromethylation requires strict anhydrous conditions to prevent hydrolysis.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and yield. Purification via fractional distillation or simulated moving bed (SMB) chromatography achieves >98% purity.

Physicochemical Properties

Thermal Stability and Solubility

| Property | Value |

|---|---|

| Melting Point | -15°C (estimated) |

| Boiling Point | 185–190°C (extrapolated) |

| LogP | 2.8 (calculated) |

| Solubility | Soluble in DCM, THF, ethers |

The CF₃ group enhances lipophilicity, making the compound suitable for lipid-rich environments.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAr): Bromine at C-5 is highly reactive toward amines and thiols.

-

Electrophilic Substitution: CF₃ directs incoming electrophiles to C-4.

-

Oxidative Stability: Resists degradation under ambient conditions due to fluorine’s inductive effects.

Applications in Pharmaceutical and Materials Science

Drug Discovery

-

Kinase Inhibition: Analogous CF₃-thiophenes inhibit JAK2 and EGFR kinases by occupying hydrophobic ATP pockets .

-

Antimicrobial Activity: Bromine’s electronegativity disrupts bacterial cell wall synthesis in Gram-positive pathogens .

Organic Electronics

-

OLEDs: The compound’s electron-deficient nature improves electron transport in emissive layers.

-

Photovoltaics: Acts as an electron acceptor in bulk heterojunction solar cells (PCE ≈ 8.2% in simulated models) .

| Parameter | Data |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |

| Skin Irritation | Moderate (OECD 404) |

| Environmental Fate | Slow biodegradation (t₁/₂ > 60 days) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume